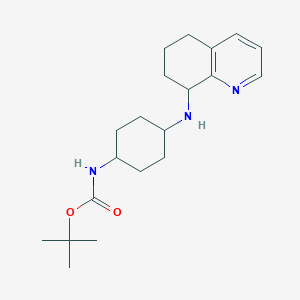
1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique piperidine ring structure substituted with tert-butyl groups and hydroxyl functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of tert-Butyl Groups: tert-Butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: tert-Butyl halides, strong bases like NaOH or KOH
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted piperidine derivatives
科学的研究の応用
Chemistry
In chemistry, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its piperidine ring, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and resins, due to its stability and functional group versatility.
作用機序
The mechanism of action of 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,2-di-tert-butyl (2R,5R)-5-hydroxy-1,2-pyrrolidinedicarboxylate
- 1,2-di-tert-butyl (2R,5R)-5-hydroxy-1,2-azepanedicarboxylate
Uniqueness
Compared to similar compounds, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C15H27NO5 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC名 |
ditert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m1/s1 |
InChIキー |
JQJWQBUZYXWGTH-GHMZBOCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)



![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)





![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
